Welcome to the BenchChem Online Store!
molecular formula C11H11FO4 B8776521 3-(3-Fluorophenyl)pentanedioic acid

3-(3-Fluorophenyl)pentanedioic acid

Cat. No. B8776521
M. Wt: 226.20 g/mol
InChI Key: DEFJCFMRMPIHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06090944

Procedure details

2-Ethoxycarbonyl-3-(3-fluoro-phenyl)-pentanedioic acid diethyl ester (2-2) (6.90 g, 19.5 mmol) was treated with 6 N HCl (150 mL). The mixture was refluxed for 24 hr, poured into 200 mL ice-water and extracted with EtOAc (×3). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to provide 2-3 as a solid which was used in the next step without further purification.
Name
2-Ethoxycarbonyl-3-(3-fluoro-phenyl)-pentanedioic acid diethyl ester
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:25])[CH:5](C(OCC)=O)[CH:6]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[CH2:7][C:8]([O:10]CC)=[O:9])C.Cl>>[F:19][C:15]1[CH:14]=[C:13]([CH:6]([CH2:5][C:4]([OH:25])=[O:3])[CH2:7][C:8]([OH:10])=[O:9])[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
2-Ethoxycarbonyl-3-(3-fluoro-phenyl)-pentanedioic acid diethyl ester
Quantity
6.9 g
Type
reactant
Smiles
C(C)OC(C(C(CC(=O)OCC)C1=CC(=CC=C1)F)C(=O)OCC)=O
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hr
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.